A Comprehensive Technical Guide to the Solubility Profile of 2-(Diethylamino)propan-1-ol in Organic Solvents
A Comprehensive Technical Guide to the Solubility Profile of 2-(Diethylamino)propan-1-ol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Diethylamino)propan-1-ol, an amino alcohol of significant interest in pharmaceutical synthesis and various chemical applications, possesses a molecular structure that imparts a unique and versatile solubility profile. This guide provides an in-depth exploration of its solubility in a range of common organic solvents, grounded in the fundamental principles of physical chemistry. Understanding this solubility behavior is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This document will delve into the theoretical underpinnings of its solubility, present a qualitative solubility profile, and provide a detailed experimental protocol for precise solubility determination.
Physicochemical Properties of 2-(Diethylamino)propan-1-ol
A thorough understanding of the physicochemical properties of 2-(diethylamino)propan-1-ol is essential to comprehend its interactions with various organic solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₁₇NO | PubChem |
| Molecular Weight | 131.22 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| pKa | Not specified | |
| LogP | Not specified |
The presence of both a hydroxyl (-OH) group and a tertiary amine (-N(CH₂CH₃)₂) group dictates its chemical personality. The hydroxyl group is capable of acting as a hydrogen bond donor and acceptor, contributing to its polarity. The tertiary amine group, with its lone pair of electrons, acts as a hydrogen bond acceptor and imparts basicity to the molecule. The ethyl groups attached to the nitrogen atom introduce a degree of lipophilicity. This amphiphilic nature is the primary determinant of its solubility across a spectrum of organic solvents.
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like"[2]. This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For 2-(diethylamino)propan-1-ol, the key interactions at play are:
-
Hydrogen Bonding: The hydroxyl group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate).
-
Dipole-Dipole Interactions: The polar nature of the C-O, O-H, and C-N bonds results in a net molecular dipole moment, leading to favorable interactions with other polar solvent molecules.
-
Van der Waals Forces (London Dispersion Forces): The nonpolar alkyl chains (ethyl and propyl groups) interact with nonpolar solvents (e.g., hexane, toluene) through these weaker, transient forces.
The overall solubility in a particular solvent is a function of the balance between the energy required to overcome the solute-solute and solvent-solvent interactions and the energy gained from the formation of solute-solvent interactions.
Due to the presence of the basic diethylamino group, the solubility of 2-(diethylamino)propan-1-ol can be significantly influenced by the acidity of the solvent or the presence of acidic co-solvents[3]. In acidic environments, the tertiary amine can be protonated to form a more polar ammonium salt, which would exhibit higher solubility in polar solvents.
Qualitative Solubility Profile of 2-(Diethylamino)propan-1-ol
In the absence of comprehensive quantitative data in publicly available literature, the following table provides a qualitative assessment of the expected solubility of 2-(diethylamino)propan-1-ol in a range of common organic solvents. This profile is derived from its physicochemical properties and the theoretical principles of solubility.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Strong hydrogen bonding interactions between the hydroxyl and amino groups of the solute and the hydroxyl group of the alcohol. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Good dipole-dipole interactions and hydrogen bonding (solute as donor, solvent as acceptor). |
| Esters | Ethyl Acetate | Soluble | Favorable dipole-dipole interactions and hydrogen bonding capabilities. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble to Soluble | Ethers can act as hydrogen bond acceptors. THF is more polar than diethyl ether and is expected to be a better solvent. |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Soluble | Good dipole-dipole interactions. |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble to Moderately Soluble | Primarily van der Waals interactions between the alkyl groups of the solute and the aromatic ring. The polar functional groups limit miscibility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | Weak van der Waals forces are the only significant interaction. The polar nature of the solute prevents significant dissolution in these nonpolar solvents. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Strong dipole-dipole interactions and the ability of these solvents to act as potent hydrogen bond acceptors. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise, quantitative solubility data, a well-designed experimental protocol is crucial. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a liquid in a solvent.
Causality Behind Experimental Choices
The choice of the isothermal shake-flask method is predicated on its ability to allow the system to reach thermodynamic equilibrium, ensuring that the measured solubility is a true representation of the saturation point under the specified conditions. Temperature control is critical as solubility is highly temperature-dependent. The use of a calibrated analytical balance and volumetric glassware ensures the accuracy and reproducibility of the results. Analysis by a suitable method like gas chromatography provides a robust and sensitive means of quantifying the solute concentration in the saturated solution.
Self-Validating System
This protocol incorporates self-validating steps. The approach to equilibrium from both undersaturation and supersaturation (if feasible) can confirm that a true equilibrium has been reached. Repeated measurements at each temperature point will establish the precision of the data.
Experimental Workflow Diagram
Caption: Isothermal shake-flask solubility determination workflow.
Detailed Protocol
-
Materials and Reagents:
-
2-(Diethylamino)propan-1-ol (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker bath or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (if necessary)
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other appropriate analytical instrument.
-
-
Preparation of Standard Solutions for Calibration:
-
Accurately prepare a series of standard solutions of 2-(diethylamino)propan-1-ol in the chosen solvent at known concentrations.
-
Analyze these standards by GC to generate a calibration curve (peak area vs. concentration).
-
-
Solubility Measurement:
-
Add a known volume or weight of the selected organic solvent to a series of vials.
-
Add an excess amount of 2-(diethylamino)propan-1-ol to each vial. An excess is necessary to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours), with continuous agitation to facilitate dissolution. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
After equilibration, stop the agitation and allow the vials to stand undisturbed at the same temperature for several hours to allow any undissolved solute to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. If there are fine suspended particles, a syringe filter should be used.
-
Accurately dilute the aliquot with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by GC.
-
Using the calibration curve, determine the concentration of 2-(diethylamino)propan-1-ol in the diluted sample.
-
Calculate the solubility of 2-(diethylamino)propan-1-ol in the organic solvent at the experimental temperature, taking into account the dilution factor.
-
-
Data Reporting:
-
Report the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction, at the specified temperature.
-
Conclusion
2-(Diethylamino)propan-1-ol exhibits a versatile solubility profile, being highly soluble in polar protic and aprotic organic solvents, and less soluble in nonpolar hydrocarbon solvents. This behavior is a direct consequence of its molecular structure, which combines a polar hydroxyl group, a basic tertiary amine, and nonpolar alkyl chains. For applications requiring precise control over concentration, the experimental determination of solubility using a robust method such as the isothermal shake-flask technique is strongly recommended. The insights and protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this important chemical compound.
References
-
PubChem. 2-Propanol, 1-(diethylamino)-. [Link]
-
Khan Academy. Solubility of organic compounds. [Link]
-
Needham, T. E., Jr. (1971). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
-
LibreTexts Chemistry. Solubility of Organic Compounds. [Link]
-
Ferreira, O., Pinho, S. P., & Coutinho, J. A. P. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 855–859. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
